molecular formula C13H18BrNO B13073444 2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine

2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine

Cat. No.: B13073444
M. Wt: 284.19 g/mol
InChI Key: YKOQYCMSDFQMEU-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with ethylmethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and high yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

    Oxidation: Oxidized derivatives such as 2-(3-bromo-4-hydroxyphenyl)-5-ethyl-5-methylmorpholine.

    Reduction: Reduced forms like 2-(3-phenyl)-5-ethyl-5-methylmorpholine.

    Substitution: Substituted products such as 2-(3-hydroxyphenyl)-5-ethyl-5-methylmorpholine.

Scientific Research Applications

2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The ethyl and methyl groups at the 5-position may influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-ethyl-5-methylmorpholine
  • 2-(3-Fluorophenyl)-5-ethyl-5-methylmorpholine
  • 2-(3-Iodophenyl)-5-ethyl-5-methylmorpholine

Uniqueness

2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

2-(3-bromophenyl)-5-ethyl-5-methylmorpholine

InChI

InChI=1S/C13H18BrNO/c1-3-13(2)9-16-12(8-15-13)10-5-4-6-11(14)7-10/h4-7,12,15H,3,8-9H2,1-2H3

InChI Key

YKOQYCMSDFQMEU-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(CN1)C2=CC(=CC=C2)Br)C

Origin of Product

United States

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